7-(3-(allyloxy)-2-hydroxypropyl)-8-(isopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(3-(allyloxy)-2-hydroxypropyl)-8-(isopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H27N5O4 and its molecular weight is 365.434. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound falls within a category of chemically synthesized purine derivatives. For instance, similar compounds have been obtained through multi-step synthesis processes, demonstrating their chemical versatility and potential for modification (Šimo, Rybár, & Alföldi, 1995). The structural attributes of such compounds, including planarity and potential for intramolecular hydrogen bonding, have been a subject of study, indicating interest in their molecular geometry and reactivity (Karczmarzyk, Karolak-Wojciechowska, & Pawłowski, 1995).
Potential Biological Activity
Research has explored the antidepressant properties of similar purine derivatives, indicating potential pharmaceutical applications (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018). Cardiovascular activity, including antiarrhythmic and hypotensive effects, has also been noted in similar compounds, suggesting their relevance in cardiac therapeutic research (Chłoń-Rzepa et al., 2004).
Photochemical Applications
The compound's purine structure aligns with studies in photochemistry, where derivatives of similar compounds have been synthesized using photolysis, pointing to potential applications in this field (Han, Bonnet, & Van Der Westhuizen, 2008).
Antitumor and Vascular Relaxing Effects
Some synthesized purine derivatives have shown antitumor activity and vascular relaxing effects, hinting at the potential therapeutic applications of similar compounds in oncology and vascular medicine (Ueda et al., 1987).
Properties
IUPAC Name |
7-(2-hydroxy-3-prop-2-enoxypropyl)-3-methyl-8-(3-methylbutylamino)purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O4/c1-5-8-26-10-12(23)9-22-13-14(21(4)17(25)20-15(13)24)19-16(22)18-7-6-11(2)3/h5,11-12,23H,1,6-10H2,2-4H3,(H,18,19)(H,20,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWDICGCZYKKBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NC2=C(N1CC(COCC=C)O)C(=O)NC(=O)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.